
(1-Chloro-2-methylbutan-2-yl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloro-2-methylbutan-2-yl)cyclopentane is an organic compound with the molecular formula C₁₀H₁₉Cl It is a chlorinated derivative of cyclopentane, featuring a cyclopentane ring substituted with a 1-chloro-2-methylbutan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylbutan-2-yl)cyclopentane typically involves the chlorination of 2-methylbutan-2-ylcyclopentane. This can be achieved through the reaction of 2-methylbutan-2-ylcyclopentane with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes. The use of catalysts and optimized reaction conditions can further enhance the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloro-2-methylbutan-2-yl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield alcohols or ethers, while oxidation reactions can produce ketones or carboxylic acids.
Applications De Recherche Scientifique
(1-Chloro-2-methylbutan-2-yl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-Chloro-2-methylbutan-2-yl)cyclopentane involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-methylcyclopentane: A similar compound with a different substitution pattern on the cyclopentane ring.
2-Chloro-2-methylbutane: Another chlorinated hydrocarbon with a different carbon skeleton.
Cyclopentyl chloride: A simpler chlorinated cyclopentane derivative.
Uniqueness
(1-Chloro-2-methylbutan-2-yl)cyclopentane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.
Propriétés
Formule moléculaire |
C10H19Cl |
|---|---|
Poids moléculaire |
174.71 g/mol |
Nom IUPAC |
(1-chloro-2-methylbutan-2-yl)cyclopentane |
InChI |
InChI=1S/C10H19Cl/c1-3-10(2,8-11)9-6-4-5-7-9/h9H,3-8H2,1-2H3 |
Clé InChI |
CXWWRTDXQBSRJZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CCl)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


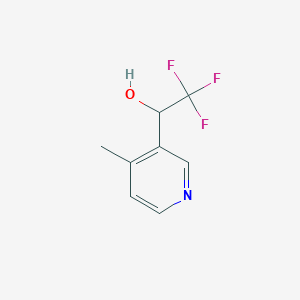
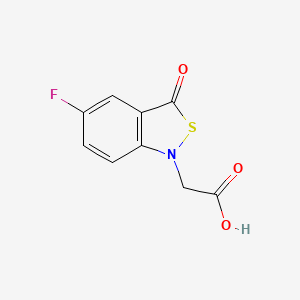
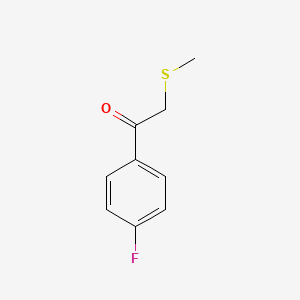

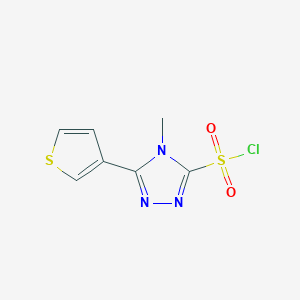
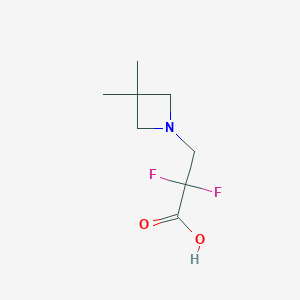
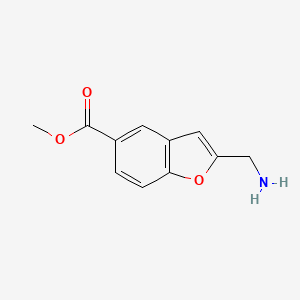





![2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B13196197.png)
![2-(6,7-Dihydro-4h-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine](/img/structure/B13196201.png)
